molecular formula C28H31N3O3S B2539196 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide CAS No. 791608-24-7

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B2539196
CAS No.: 791608-24-7
M. Wt: 489.63
InChI Key: UMFHCPWDFFVBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide is a useful research compound. Its molecular formula is C28H31N3O3S and its molecular weight is 489.63. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on a series of piperidine derivatives, including those with benzyl and sulfonylamino groups, has demonstrated significant anti-acetylcholinesterase (AChE) activity. These compounds, specifically designed with bulky moieties and substituents on the nitrogen atom, have shown remarkable potency in inhibiting AChE. Such inhibitors are pursued for their potential in treating neurodegenerative diseases like Alzheimer's due to their role in increasing acetylcholine levels in the brain, thereby improving cognition and memory (Sugimoto et al., 1990).

Antimalarial and Antiviral Properties

Research into sulfonamide derivatives, which share a functional group with the compound , has uncovered their utility in antimalarial activity. These compounds were evaluated for their in vitro antimalarial properties, revealing promising IC50 values and selectivity indices. Moreover, the study expanded into their potential as COVID-19 therapeutics, showcasing their broad-spectrum antiviral capabilities through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity

New pyridine derivatives synthesized from benzothiazoles and p-acetamidobenzenesulfonyl chloride have been screened for antimicrobial activity, demonstrating considerable effectiveness against bacterial strains. This research underscores the potential of such compounds in developing new antimicrobial agents, which could be relevant for the compound due to the structural similarity in the sulfonylamino component (Patel & Agravat, 2009).

Antiprion Activity

Benzamide derivatives, including those featuring piperidine and acetamido groups, have been synthesized and evaluated as antiprion agents. Their ability to bind to prion protein (PrP(C)) and inhibit its pathological form, PrP(Sc), was assessed, indicating potential therapeutic applications in prion diseases (Fiorino et al., 2012).

Properties

IUPAC Name

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c32-28(29-26-14-16-27(17-15-26)30-19-8-3-9-20-30)23-31(22-25-12-6-2-7-13-25)35(33,34)21-18-24-10-4-1-5-11-24/h1-2,4-7,10-18,21H,3,8-9,19-20,22-23H2,(H,29,32)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFHCPWDFFVBJS-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.